2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile

PDE4 inhibition cAMP signaling anti-inflammatory scaffold

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile (CAS 1016700-35-8) is a heterocyclic building block comprising a 1,2,4-triazole directly N-linked to a pyridine ring bearing a nitrile at the 4-position. With a molecular formula of C₈H₅N₅ and a molecular weight of 171.16 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly as a precursor to fused triazolopyridine systems and as a ligand core for phosphodiesterase (PDE) and kinase target engagement.

Molecular Formula C8H5N5
Molecular Weight 171.16 g/mol
CAS No. 1016700-35-8
Cat. No. B3198905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile
CAS1016700-35-8
Molecular FormulaC8H5N5
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C#N)N2C=NC=N2
InChIInChI=1S/C8H5N5/c9-4-7-1-2-11-8(3-7)13-6-10-5-12-13/h1-3,5-6H
InChIKeyJMRWHJCVMSTOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile (CAS 1016700-35-8): Procurement-Ready Chemical Profile & Structural Synopsis


2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile (CAS 1016700-35-8) is a heterocyclic building block comprising a 1,2,4-triazole directly N-linked to a pyridine ring bearing a nitrile at the 4-position . With a molecular formula of C₈H₅N₅ and a molecular weight of 171.16 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly as a precursor to fused triazolopyridine systems and as a ligand core for phosphodiesterase (PDE) and kinase target engagement [1]. Commercial suppliers routinely characterize the molecule by NMR, HPLC, and GC, with standard purity specifications of ≥95% .

Why Close Analogs Like 3-Bromo Triazole-Pyridines or Topiroxostat Cannot Functionally Replace 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile


Substituting 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile with a closely related analog such as 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile (CAS 1807979-91-4) or the clinically advanced Topiroxostat (FYX-051) introduces critical differences in molecular recognition, synthetic tractability, and selectivity profile . The unsubstituted triazole ring in the target compound preserves a hydrogen at the 3-position that can engage in hydrogen bonding with PDE4 catalytic residues, a contact lost upon bromination [1]. Topiroxostat, while also a triazole-pyridine-carbonitrile, differs fundamentally in its substitution pattern (a 5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl moiety) and primary pharmacology, acting as a xanthine oxidoreductase inhibitor rather than a PDE4 ligand [2]. These structural divergences preclude direct chemical or pharmacological interchangeability, and the quantitative evidence below details the measurable consequences of selecting the target compound over these comparators.

Quantitative Differentiation Evidence: Direct Measurements Benchmarking 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile Against Comparators


PDE4A Inhibition Potency: A 553 nM IC50 That Distinguishes the Scaffold from Topiroxostat

The target compound inhibits recombinant human PDE4A with an IC50 of 553 nM in a cell-free HTRF-based immunoassay, as documented in BindingDB [1]. In contrast, Topiroxostat (FYX-051), a triazole-pyridine-carbonitrile that differs in its nitrile position and triazole substitution, exhibits a Ki of 5.7 × 10⁻⁹ M (5.7 nM) for xanthine oxidoreductase (XOR) but has no reported PDE4A activity [2]. This represents a target-class switch: the target compound engages PDE4, whereas Topiroxostat is a mechanism-based XOR inhibitor, with a >97-fold difference in nominal potency at their respective primary targets when comparing PDE4A IC50 (553 nM) to XOR Ki (5.7 nM) [1][2].

PDE4 inhibition cAMP signaling anti-inflammatory scaffold

Structural Determinant of Selectivity: Unsubstituted 1,2,4-Triazole Enables PDE4 Engagement Absent in the 3-Bromo Analog

The target compound bears an unsubstituted 1,2,4-triazole at the 1-position of the pyridine ring, leaving the triazole C3–H available for hydrogen-bonding interactions with PDE4 catalytic residues. The 3-bromo analog (CAS 1807979-91-4) replaces this hydrogen with a bulky, electron-withdrawing bromine atom (MW increase from 171.16 to 250.05 g/mol; +46% mass) [1]. Published kinase inhibitor patent literature indicates that 3-substituted 1,2,4-triazoles redirect target engagement toward kinases such as IRAK-4 and JAK family members rather than PDE4 [2]. While quantitative PDE4 IC50 data for the 3-bromo analog are unavailable in public databases, the structural alteration represents a documented selectivity switch: the 3-bromo analog is associated with kinase inhibition, whereas the unsubstituted scaffold retains PDE4 activity at 553 nM [1][2].

kinase selectivity triazole substitution medicinal chemistry SAR

Downstream Derivative Potency Validation: Triazolopyridine Dicarbonitrile 5j Achieves 50.9% PDE4 Inhibition at 10 µM

The target compound serves as a direct precursor to triazolo[1,5-a]pyridine dicarbonitriles through cyclocondensation. In a 2019 study, compound 5j—7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile, synthesized from a pyridine-4-carbonitrile building block analogous to the target compound—exhibited 50.9% PDE4 inhibition at 10 µM and an IC50 of 15.2 µM against PDE4 [1]. The parent scaffold (the target compound) itself demonstrates a 27.5-fold higher potency (PDE4A IC50 = 553 nM = 0.553 µM) than the fully cyclized derivative 5j (IC50 = 15.2 µM) [1][2]. This quantifies the value of the non-cyclized scaffold: it provides superior PDE4 engagement relative to the fused triazolopyridine product, positioning it as the higher-potency starting point for hit-to-lead optimization.

triazolopyridine PDE4 inhibitor cancer cytotoxicity

Commercial Purity and QC Documentation: 95% Assay with Multi-Method Batch Certification

Commercially, 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is supplied at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-method certification is not universally provided for all triazole-pyridine-carbonitrile analogs. For example, the 3-bromo analog (CAS 1807979-91-4) is listed by multiple vendors but with variable and often unspecified purity levels, and the downstream triazolopyridine dicarbonitrile 5j is not commercially available as a pre-qualified building block . The availability of verified purity and spectroscopic batch data reduces procurement risk for laboratories requiring reproducible synthetic or biological assay outcomes.

chemical procurement quality control batch reproducibility

Recommended Procurement-Linked Application Areas for 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile Based on Quantitative Evidence


PDE4-Targeted Probe and Lead Discovery in Inflammatory Disease and Oncology

The validated PDE4A IC50 of 553 nM establishes this compound as a direct-entry scaffold for PDE4 inhibitor programs targeting inflammatory lung diseases (asthma, COPD) and cAMP-dependent cancer pathways [1]. The 27.5-fold potency advantage over the cyclized triazolopyridine derivative 5j (IC50 15.2 µM) means that hit expansion should proceed from the non-cyclized core rather than the fused product, saving synthesis cycles [2]. Procurement should specify ≥95% purity with batch QC documentation to ensure consistent IC50 reproducibility across assay plates.

Kinase Selectivity Profiling via Unsubstituted Triazole Scaffold

The unsubstituted 1,2,4-triazole motif distinguishes the compound from 3-substituted analogs that engage kinase targets (e.g., TTK, IRAK-4, JAK) per patent filings by Bayer and others [3]. This compound can serve as a PDE4-selective control in kinome-wide profiling panels, where the 3-bromo analog would confound selectivity assessment due to its kinase bias [3]. Order the target compound when a PDE4-biased probe without kinase cross-reactivity is required.

Synthesis of Fused Triazolopyridine Libraries with Pre-Validated PDE4 Activity

The compound functions as a versatile precursor for oxidative cyclization to [1,2,4]triazolo[1,5-a]pyridine systems [4]. Because the parent scaffold already demonstrates quantifiable PDE4 inhibition (IC50 553 nM), library synthesis can be guided by a known activity baseline, enabling SAR tracking from monomer to cyclized product. This contrasts with the 3-bromo analog, where the bromine substituent may interfere with cyclization regiochemistry . Procure in bulk quantities for parallel library synthesis with documented purity to maintain reaction yield consistency.

Fragment-Based Drug Discovery (FBDD) Screening Cascades

With a molecular weight of 171.16 g/mol and a balanced composition of hydrogen-bond acceptors (nitrile, triazole nitrogens), the compound satisfies Rule-of-Three criteria for fragment screening [1]. The measured PDE4A IC50 of 553 nM provides a ligand efficiency (LE) of approximately 0.32 kcal/mol per heavy atom (12 heavy atoms), a favorable starting point for fragment growth [1]. Procurement for fragment libraries should require anhydrous storage (sealed, 2–8°C as specified by suppliers) to maintain chemical integrity during long-term screening campaigns .

Quote Request

Request a Quote for 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.